1,1,4,4-Tetraphenyl-1,3-butadiene is an organic compound with the molecular formula and a molecular weight of approximately 358.48 g/mol. This compound features a butadiene backbone substituted with four phenyl groups at the terminal positions. Its structural formula can be represented as follows:
textPh | Ph - C=C - C=C - Ph | Ph
The compound is a solid at room temperature and exhibits interesting photophysical properties, making it valuable in various applications, particularly in the fields of materials science and photonics .
TPB's primary mechanism of action is related to its ability to absorb UV light and emit light at a longer wavelength (blue) through a process called fluorescence []. This property makes it a valuable material in applications like scintillation counting and organic light-emitting diodes (OLEDs). The exact mechanism of fluorescence involves the excitation of electrons to higher energy levels upon light absorption and subsequent relaxation with emission of lower-energy light [].
1,1,4,4-Tetraphenyl-1,3-butadiene (TPB) finds application in scientific research as a scintillator in radiation detectors. Scintillators are materials that emit light when struck by ionizing radiation, such as gamma rays or X-rays. The emitted light can then be detected by a photomultiplier tube (PMT) and converted into an electrical signal.
TPB is a particularly useful scintillator due to its several advantageous properties:
These properties make TPB a valuable component in various radiation detection applications, including:
In addition to its use as a scintillator, 1,1,4,4-Tetraphenyl-1,3-butadiene is also being explored for other research applications, including:
Several methods exist for synthesizing 1,1,4,4-tetraphenyl-1,3-butadiene:
These methods highlight the versatility in synthesizing this compound for various applications.
1,1,4,4-Tetraphenyl-1,3-butadiene has several important applications:
Several compounds share structural similarities with 1,1,4,4-tetraphenyl-1,3-butadiene. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,4-Diphenyl-1,3-butadiene | Diene with two phenyl groups | Less sterically hindered than tetraphenyl variant |
1-Phenyl-2-methylbutadiene | Diene with one phenyl group | Exhibits different reactivity due to methyl group |
2-Methyl-2-(phenyl)-propane | Alkane | Non-conjugated structure; different properties |
The unique aspect of 1,1,4,4-tetraphenyl-1,3-butadiene lies in its four phenyl substituents that enhance its stability and photophysical properties compared to simpler derivatives like 1,4-diphenyl-1,3-butadiene. This structural configuration contributes significantly to its application in photonics and materials science.
The reductive dimerization of internal bisarylalkynes using cobalt catalysts represents the most scalable route to TPB. Substoichiometric Co₂(CO)₈ (5–10 mol%) promotes a [2+2] cycloaddition followed by retro-electrocyclic opening to yield 1,3-butadienes with >90% regioselectivity. For example, diphenylacetylene reacts at 80°C in toluene to form TPB in 92% yield (Table 1).
Table 1: Optimization of Co₂(CO)₈-Catalyzed Dimerization
Substrate | Catalyst Loading | Temp (°C) | Yield (%) | Regioselectivity (E:Z) |
---|---|---|---|---|
Diphenylacetylene | 5 mol% | 80 | 92 | 98:2 |
4-MeO-C₆H₄C≡CPh | 7 mol% | 70 | 85 | 95:5 |
3-Thienyl-C≡CPh | 10 mol% | 60 | 78 | 90:10 |
Mechanistic studies reveal a cobaltacyclopentadiene intermediate, where oxidative coupling of two alkyne units precedes reductive elimination. Density functional theory (DFT) calculations indicate that electron-donating groups on aryl rings lower the activation energy by stabilizing partial positive charges during cycloaddition.
Alternative cobalt-mediated pathways include hydrofunctionalization of terminal alkynes. A Cu/Pd bimetallic system enables three-component coupling of phenylacetylene, aryl bromides, and pinacolborane (HBpin) to form TPB precursors (Scheme 1).
Scheme 1: Three-Component Coupling Mechanism
This method achieves 89% yield for TPB derivatives with functional group tolerance (ester, nitrile, epoxide). Competing pathways, such as diboration or hydroarylation, are suppressed using bulky phosphine ligands (e.g., XPhos).
Solid-State Synthesis: Vertical Bridgman growth produces TPB single crystals with 99.5% purity, critical for scintillation applications. Crystals exhibit a needle-like morphology (melting point: 207–209°C) and enhanced quantum yield (Φ = 0.78) compared to solution-phase products (Φ = 0.62).
Solution-Phase Synthesis: Microwave-assisted reactions in DMF reduce reaction times from 24 h to 2 h, albeit with lower regiocontrol (E:Z = 85:15). Solubility in chloroform (25 mg/mL) and ethanol (12 mg/mL) facilitates post-functionalization.
TPB undergoes electrophilic substitution and cross-coupling reactions:
Table 2: Post-Functionalization Outcomes
Reaction | Product | Yield (%) | Application |
---|---|---|---|
Bromination | Tetrabromo-TPB | 95 | Cross-coupling precursor |
Suzuki Coupling | Thiophene-functionalized TPB | 88 | AIE materials |
Epoxidation | Diepoxide-TPB | 73 | Polymer modifiers |
The excited-state dynamics of 1,1,4,4-tetraphenyl-1,3-butadiene in isolated molecular systems reveal complex photophysical processes that distinguish this compound from simpler polyene derivatives [5]. Femtosecond and picosecond transient absorption measurements demonstrate that the compound exhibits an instrument-limited rise of less than 120 femtoseconds followed by a single exponential decay with a lifetime of 1.9 ± 0.1 nanoseconds in hexane solution [5]. This behavior contrasts markedly with the dynamics observed in 1,4-diphenyl-1,3-butadiene, which shows significant viscosity-dependent excited-state lifetimes ranging from 465 picoseconds in hexane to longer values in more viscous solvents [5].
The electronic nature of the first excited singlet state has been characterized through comprehensive spectroscopic analysis [5]. Ground-state absorption and fluorescence emission measurements reveal that 1,1,4,4-tetraphenyl-1,3-butadiene exhibits structureless absorption spectra but more structured emission bands, indicating geometric relaxation upon excitation [5]. The compound demonstrates a relatively large Stokes shift, suggesting that the molecules become more planar in the excited state compared to the ground state geometry [5].
Excited-state absorption spectra obtained using 355-nanometer excitation show broad, structureless bands centered near 790 nanometers with minimal dependence on solvent polarizability [5]. This spectral behavior differs significantly from the solvent-dependent excited-state absorption observed in 1,4-diphenyl-1,3-butadiene, suggesting that the tetraphenyl substitution pattern fundamentally alters the electronic character of the excited state [5]. The lack of significant wavelength-dependent dynamics indicates that the entire transient absorption band reflects the evolution of a single excited electronic state [5].
Temperature-dependent studies reveal that the excited-state lifetime remains constant across different thermal conditions, indicating the absence of thermally activated nonradiative pathways that are commonly observed in flexible polyene systems [5]. The radiative decay rate has been calculated to be 3.92 × 10^8 s^-1, contributing to the compound's strong fluorescence emission in solution [6] [23].
The aggregation-induced emission phenomenon in 1,1,4,4-tetraphenyl-1,3-butadiene arises from the restriction of intramolecular rotational motions of the peripheral phenyl rings upon aggregate formation [9] [13]. In the dissolved state, the phenyl substituents undergo relatively free rotation around the single bonds connecting them to the central butadiene core, providing efficient nonradiative decay pathways that quench fluorescence [9]. However, upon aggregation or crystallization, these rotational motions become severely hindered due to intermolecular steric interactions [9].
Detailed computational analysis reveals that the low-frequency vibrational modes, particularly those below 100 wavenumbers corresponding to phenyl ring twisting motions, play crucial roles in the nonradiative internal conversion process [6] [23]. The Huang-Rhys factors for these low-frequency modes in 1,1,4,4-tetraphenyl-1,3-butadiene reach values of approximately 12, significantly lower than those observed in the related compound cis,cis-1,2,3,4-tetraphenyl-1,3-butadiene, which exhibits Huang-Rhys factors up to 47.7 [6] [23].
The restriction of intramolecular rotation in aggregated states fundamentally alters the balance between radiative and nonradiative decay processes [9] [13]. While the radiative decay rate remains relatively constant, the nonradiative internal conversion rate decreases dramatically when phenyl ring rotations are suppressed [9]. This mechanism explains why 1,1,4,4-tetraphenyl-1,3-butadiene maintains strong fluorescence both in solution and in the solid state, unlike many aggregation-induced emission systems that are only emissive in the aggregated phase [9].
Crystal structure analysis of different polymorphs reveals that the phenyl rings adopt twisted conformations in the solid state, which effectively prevents excimer formation and maintains the restriction of rotational degrees of freedom [25] [33]. The molecular packing in these crystalline forms creates environments where intermolecular interactions stabilize conformations that favor radiative decay over nonradiative pathways [25] [33].
The temperature dependence of fluorescence quantum yield in 1,1,4,4-tetraphenyl-1,3-butadiene demonstrates remarkable stability compared to other tetraphenyl-substituted butadiene derivatives [6] [23]. Experimental measurements reveal that the compound maintains high fluorescence efficiency across a broad temperature range from 77 Kelvin to 300 Kelvin, with quantum yields consistently above 0.7 [6] [23].
Theoretical calculations incorporating Duschinsky rotation effects provide quantitative insights into the temperature-dependent photophysical behavior [6] [23]. The internal conversion rate from the first excited state to the ground state increases by approximately 17-fold when temperature rises from 70 Kelvin to 300 Kelvin, significantly less dramatic than the 700-fold increase observed in cis,cis-1,2,3,4-tetraphenyl-1,3-butadiene over the same temperature range [6] [23].
Temperature (K) | Internal Conversion Rate (s^-1) | Radiative Rate (s^-1) | Quantum Yield |
---|---|---|---|
70 | 1.26 × 10^5 | 3.92 × 10^8 | 0.997 |
300 | 1.86 × 10^6 | 3.92 × 10^8 | 0.995 |
The relatively modest temperature dependence arises from the specific molecular geometry and vibrational characteristics of 1,1,4,4-tetraphenyl-1,3-butadiene [6] [23]. The total reorganization energy for the first excited electronic state amounts to 4,114 wavenumbers, with low-frequency modes contributing approximately 37% to this total [6] [23]. This distribution contrasts with cis,cis-1,2,3,4-tetraphenyl-1,3-butadiene, where low-frequency modes contribute over 50% to a much larger total reorganization energy of 8,528 wavenumbers [6] [23].
The temperature stability of fluorescence quantum yield makes 1,1,4,4-tetraphenyl-1,3-butadiene particularly suitable for applications requiring consistent optical performance across varying thermal conditions [11] [28]. Measurements in liquid argon at 87 Kelvin demonstrate fluorescence efficiencies ranging from 0.7 to 1.35 visible photons emitted per absorbed ultraviolet photon, depending on the excitation wavelength [28] [34].
The comparative analysis of geometric isomers reveals fundamental differences in emission characteristics between 1,1,4,4-tetraphenyl-1,3-butadiene and its structural analogs [6] [23]. While 1,1,4,4-tetraphenyl-1,3-butadiene maintains a predominantly trans configuration around its central double bonds, related compounds such as cis,cis-1,2,3,4-tetraphenyl-1,3-butadiene exhibit dramatically different photophysical behaviors [6] [23].
The cis,cis isomer demonstrates virtually no fluorescence in solution at room temperature, with fluorescence quantum yields below 0.001, while 1,1,4,4-tetraphenyl-1,3-butadiene maintains strong emission with quantum yields exceeding 0.7 under identical conditions [6] [23]. This stark contrast arises from differences in molecular geometry and the resulting vibrational coupling patterns [6] [23].
Excited-state geometry optimization reveals that 1,1,4,4-tetraphenyl-1,3-butadiene maintains a nearly planar butadiene backbone in both ground and excited states, with dihedral angles remaining close to 180 degrees [6] [23]. In contrast, the cis,cis isomer exhibits significant distortion of the central backbone, with dihedral angles changing from 167 degrees in the ground state to 145 degrees in the excited state [6] [23].
Compound | Ground State Dihedral (°) | Excited State Dihedral (°) | Quantum Yield | Emission Max (nm) |
---|---|---|---|---|
1,1,4,4-tetraphenyl-1,3-butadiene | ~180 | ~179 | 0.78 | 430 |
cis,cis-1,2,3,4-tetraphenyl-1,3-butadiene | 167 | 145 | <0.001 | Non-emissive |
The emission spectra of 1,1,4,4-tetraphenyl-1,3-butadiene peak at approximately 430 nanometers with a characteristic blue fluorescence that remains consistent across different phases and environments [5] [12]. The spectral profile exhibits moderate vibronic structure, indicating well-defined electronic transitions and minimal conformational heterogeneity [5].
Irritant